molecular formula C25H25ClN2O4S2 B7801372 3,3'-Diethylthiatricarbocyanine perchlorate

3,3'-Diethylthiatricarbocyanine perchlorate

Cat. No. B7801372
M. Wt: 517.1 g/mol
InChI Key: PZQHZVAROUTGBU-UHFFFAOYSA-M
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Description

3,3’-Diethylthiatricarbocyanine perchlorate, also known as DTTC perchlorate, is a compound with the empirical formula C25H25ClN2O4S2 . It is used in photonic and optical materials . It is an efficient laser dye for pulsed operations .


Molecular Structure Analysis

The molecular weight of 3,3’-Diethylthiatricarbocyanine perchlorate is 517.06 . The compound’s structure includes a perchlorate ion and a complex organic moiety .


Physical And Chemical Properties Analysis

The compound has a melting point of 184 °C (dec.) (lit.) and a maximum absorption wavelength (λmax) of 760 nm .

Scientific Research Applications

Photochemical Properties in Solutions and Complexes with DNA

3,3'-Diethylthiatricarbocyanine perchlorate and related dyes exhibit interesting photochemical properties. Studies have shown that these dyes undergo photoisomerization and exhibit spectral and kinetic changes when complexed with DNA. The interaction with DNA increases the quantum yield of the triplet state of the dyes, suggesting potential applications in DNA-related research and photochemistry (Pronkin, Tatikolov, Sklyarenko, & Kuz’min, 2006).

Endocytic Sorting of Lipid Analogues

Research involving lipid-mimetic dialkylindocarbocyanine derivatives, closely related to 3,3'-Diethylthiatricarbocyanine perchlorate, provides insights into the mechanisms of endocytic sorting of lipids. This is crucial for understanding cellular processes and could have implications in medical research, particularly in drug delivery and cellular biology (Mukherjee, Soe, & Maxfield, 1999).

Optical Nonlinearity Studied by Z-scan and Transient Grating Techniques

The optical nonlinearity of organic dyes, including compounds similar to 3,3'-Diethylthiatricarbocyanine perchlorate, has been studied using Z-scan and transient grating techniques. These studies are relevant for the development of advanced optical materials and technologies, such as in the field of photonics and telecommunications (Tripathy, Rajesh, Bisht, & Subrahamanyam, 2002).

Interaction with Surfactant Micelles

The interactions between 3,3'-Diethylthiatricarbocyanine perchlorate and surfactant micelles have been explored, providing valuable information about the behavior of organic molecules in confined spaces like nanocages. This is significant for understanding and designing systems for drug delivery and nanotechnology applications (Yefimova et al., 2008).

Biocathode Utilization for Perchlorate Reduction

Research on biocathodes for perchlorate reduction is relevant to environmental remediation. Although this is more indirectly related, it shows the broader context in which perchlorate compounds, including 3,3'-Diethylthiatricarbocyanine perchlorate, are studied (Shea, Clauwaert, Verstraete, & Nerenberg, 2008).

Mechanism of Action

As a cyanine dye, 3,3’-Diethylthiatricarbocyanine perchlorate is likely to exhibit fluorescence. This property is often utilized in various applications, including as a contrast agent in three-dimensional fluorescence lifetime tomography .

properties

IUPAC Name

3-ethyl-2-[7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2S2.ClHO4/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;2-1(3,4)5/h5-19H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQHZVAROUTGBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2735008

CAS RN

22268-66-2
Record name Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22268-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Diethylthiatricarbocyanine perchlorate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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